An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid
An In-depth Technical Guide to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals. Its structure, featuring a phenylboronic acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests a range of potential applications, from a versatile building block in cross-coupling reactions to a candidate for targeted drug design. The presence of the difluoromethyl group can significantly alter the electronic properties and metabolic stability of molecules, making this compound a valuable tool for medicinal chemists.
This technical guide provides a summary of the currently available information on 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, including its known properties. Due to the limited publicly available data on this specific molecule, this guide also discusses the general characteristics and applications of related phenylboronic acids to provide a broader context for its potential utility.
Core Properties
While detailed experimental data for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is not extensively reported in publicly accessible literature, its fundamental chemical identity has been established.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1256345-83-1 | Synblock[1] |
| Molecular Formula | C10H11BF2O4 | Synblock[1] |
| Molecular Weight | 244.00 g/mol | Synblock[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound and suggests that its characterization has likely been conducted in private research settings.
Synthesis and Reactivity
The reactivity of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is expected to be characteristic of phenylboronic acids. The boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation. The difluoromethyl group is generally stable under many reaction conditions and is valued for its ability to act as a bioisostere for a hydroxyl or thiol group, potentially enhancing a molecule's metabolic stability and binding affinity to biological targets.
Potential Applications in Drug Discovery and Development
While no specific biological activities or signaling pathway involvements have been reported for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, the broader class of phenylboronic acids has significant applications in medicinal chemistry.
-
Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This mechanism is exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.
-
Bioisosterism: The difluoromethyl group can serve as a bioisostere for other functional groups, influencing properties like lipophilicity and hydrogen bonding capacity. This can be a valuable strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.
-
Targeted Drug Delivery: Phenylboronic acids can reversibly bind to diols, a functionality present in many biological molecules, including carbohydrates on cell surfaces. This property can be harnessed to develop targeted drug delivery systems.
Experimental Workflows and Logical Relationships
The following diagrams illustrate general experimental workflows and logical relationships relevant to the use of phenylboronic acids in research and development.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible interaction between a phenylboronic acid and a diol.
Conclusion
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. While specific experimental data remains elusive in the public domain, its structural features suggest utility in Suzuki-Miyaura coupling and as a scaffold for novel therapeutics. The presence of the difluoromethyl group is particularly noteworthy for its potential to impart favorable biological properties. Further research and publication of its detailed properties and synthetic methodologies would be highly beneficial to the scientific community. Researchers interested in this compound are encouraged to perform their own characterization or seek information from commercial suppliers who may have proprietary data.
